molecular formula C16H15ClN2O2 B2806880 1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339027-40-6

1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2806880
CAS No.: 339027-40-6
M. Wt: 302.76
InChI Key: OKCJXPRXFXNDSK-UHFFFAOYSA-N
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Description

1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an allyl group, a chloromethylphenyl group, and a dihydropyridinecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.

    Attachment of the chloromethylphenyl group: This step can be carried out through a nucleophilic substitution reaction, where the chloromethylphenyl group is introduced using a chloromethylphenyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydro or tetrahydro compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl halides, and bases (e.g., sodium hydroxide, potassium carbonate) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce dihydro or tetrahydro derivatives.

Scientific Research Applications

1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: The compound can be used in the development of new materials, coatings, or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-allyl-N-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • 1-allyl-N-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • 1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-4-pyridinecarboxamide

Uniqueness

1-allyl-N-(3-chloro-4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to the specific combination of functional groups and its structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-3-8-19-9-4-5-13(16(19)21)15(20)18-12-7-6-11(2)14(17)10-12/h3-7,9-10H,1,8H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJXPRXFXNDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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